molecular formula C21H29NO2 B1664955 ANILINE, N-METHYL-p-(8-PHENOXYOCTYLOXY)- CAS No. 102759-19-3

ANILINE, N-METHYL-p-(8-PHENOXYOCTYLOXY)-

Cat. No.: B1664955
CAS No.: 102759-19-3
M. Wt: 327.5 g/mol
InChI Key: ZIOSLEJHBGKWMR-UHFFFAOYSA-N
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Description

ANILINE, N-METHYL-p-(8-PHENOXYOCTYLOXY)- is a synthetic aniline derivative characterized by an N-methyl group and a para-substituted 8-phenoxyoctyloxy chain. Its molecular formula is C21H29NO2, with a molecular weight of 335.46 g/mol. The structure comprises:

  • A benzene ring (aniline core) with an N-methyl group.
  • A para-substituted alkoxy chain (octyl group) terminating in a phenoxy moiety.

This combination of a long hydrophobic chain and aromatic groups influences its physicochemical properties, such as low water solubility and high lipophilicity (predicted logP ~5.2). The compound’s synthesis likely involves nitro reduction and coupling reactions, analogous to methods described for similar aniline derivatives (e.g., ).

Properties

CAS No.

102759-19-3

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

N-methyl-4-(8-phenoxyoctoxy)aniline

InChI

InChI=1S/C21H29NO2/c1-22-19-13-15-21(16-14-19)24-18-10-5-3-2-4-9-17-23-20-11-7-6-8-12-20/h6-8,11-16,22H,2-5,9-10,17-18H2,1H3

InChI Key

ZIOSLEJHBGKWMR-UHFFFAOYSA-N

SMILES

CNC1=CC=C(C=C1)OCCCCCCCCOC2=CC=CC=C2

Canonical SMILES

CNC1=CC=C(C=C1)OCCCCCCCCOC2=CC=CC=C2

Appearance

Solid powder

Other CAS No.

102759-19-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aniline, N-methyl-p-(8-phenoxyoctyloxy)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Anilines

P-HEXYLOXYANILINE (CAS 39905-57-2)
  • Molecular Formula: C12H19NO
  • Molecular Weight : 193.29 g/mol
  • Structure : A hexyloxy group (-O-C6H13) at the para position of aniline.
  • Properties : Moderate lipophilicity (logP ~3.1), used in synthesizing azobenzene derivatives ().
  • Comparison: The shorter hexyl chain and lack of a terminal phenoxy group result in lower molecular weight and reduced hydrophobicity compared to the target compound.
4-(2-Phenoxyethoxy)aniline Derivatives (e.g., )
  • Example: N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline (C23H25NO3).
  • Properties: Incorporates a benzyl group and a shorter ethoxy-phenoxy chain.

N-Substituted Anilines

N-Methyl-p-anisidine (CAS 5961-59-1)
  • Molecular Formula: C8H11NO
  • Structure : N-methyl group with a para-methoxy substituent.
  • Properties : Lower molecular weight (137.18 g/mol) and higher water solubility due to the methoxy group ().
  • Comparison: The absence of a long alkoxy-phenoxy chain limits its application in hydrophobic environments.

Physicochemical and Toxicological Profiles

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP (Predicted) Solubility
ANILINE, N-METHYL-p-(8-PHENOXYOCTYLOXY)- C21H29NO2 335.46 ~5.2 Insoluble in water
P-HEXYLOXYANILINE C12H19NO 193.29 ~3.1 Moderate in organic solvents
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline C23H25NO3 363.45 ~4.5 Low water solubility

Key Trends :

  • Chain Length : Longer alkoxy chains (e.g., octyl vs. hexyl) increase lipophilicity and molecular weight.

Toxicity Considerations

  • Aniline Derivatives : Primary anilines are associated with methemoglobinemia and hepatotoxicity ().
  • N-Methylation : The N-methyl group in the target compound may reduce methemoglobin formation compared to primary amines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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